S-α-cyano-3-phenoxy benzyl alcohol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

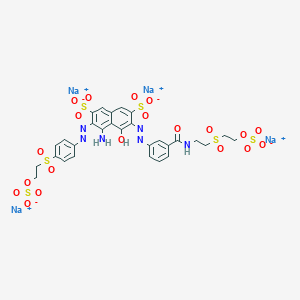

“S-α-cyano-3-phenoxy benzyl alcohol” is a chemical compound prominently used in the production of pesticides due to its insecticidal properties . It is uniquely characterized by the presence of a phenoxybenzyl group, a cyano group, and an alcohol group . It is also known as “S-氰醇” and is an important intermediate in the preparation of S, S-氰戊菊酯, zeta-氯氰菊酯, and bromine cyanide chrysanthemum .

Synthesis Analysis

The synthesis of “this compound” involves reacting (R,S) α-cyano-3-phenoxy-benzyl alcohol with an acid agent . There are known procedures for resolving alcohols containing asymmetrical carbons. For example, it is known to resolve certain (R,S) racemic alcohols by esterifying the same with an optically active organic acid and separating by physical treatment the ester of the (S) alcohol and the ester of the ® alcohol and then individually hydrolyzing the two esters to obtain alcohols of the ® structure and the (S) structure . Another method involves reacting the racemic alcohol with an organic diacid to form a hemiester which is then reacted with an optically active base to form the salts thereof which are then physically separated to obtain the salt of the optically active base and of the hemiester of the ® alcohol and the salt of the optically base and of the hemiester of the (S) alcohol and the salts are acidified to form the free hemiesters of the ® and (S) alcohols which are then hydrolyzed to individually obtain the (S) alcohol and the ® alcohol .Molecular Structure Analysis

The molecular formula of “this compound” is C14H11NO2 . The structure includes a phenoxybenzyl group, a cyano group, and an alcohol group .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. For instance, racemic α-cyano-3-phenoxy benzyl alcohol can react with 1R cis-bicyclo[3.1.0]hexane-2,3-dicarboxylic anhydride in the presence of an acid catalyst to form two ether isomers. One of these isomers, the R-configuration, is an oily substance, while the other, the S-configuration, is a crystalline substance. After separation, the latter undergoes acid hydrolysis to yield S-cyanol and the cleavage agent 1R cis-bicyclo[3.1.0]hexane-2,3-dicarboxylic anhydride .Physical And Chemical Properties Analysis

“this compound” is an oily liquid . It is soluble in organic solvents such as benzene, toluene, ethyl acetate, and n-hexane .将来の方向性

The future directions of “S-α-cyano-3-phenoxy benzyl alcohol” research could involve further exploration of its synthesis methods, understanding its mechanism of action, and studying its environmental impact and toxicological properties. As it is used in pesticides, understanding its impact on non-target organisms and the environment is crucial .

特性

CAS番号 |

122395-47-5 |

|---|---|

分子式 |

C15H26N2O5S |

分子量 |

0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Guanosine5'-(trihydrogen diphosphate), P'-[1-(2-nitrophenyl)ethyl] ester (9CI)](/img/structure/B1167168.png)